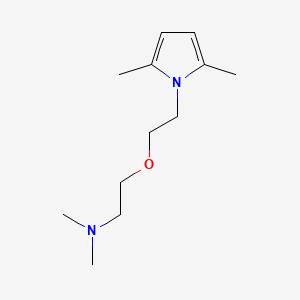
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives, including Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl-, often involves multicomponent reactions (MCRs). One common method is the three-component reaction involving ethyl(E)-3-(4-arylamino) acrylates, 2,2-dihydroxy-1-arylethan-1-ones, and malononitrile . This reaction is typically carried out under mild conditions and can be completed in a one-pot process, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production of pyrrole derivatives may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common, where substituents on the pyrrole ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Applications De Recherche Scientifique
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: This compound is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Pyrrole derivatives are used in the production of dyes, sensors, and electronic materials.
Mécanisme D'action
The mechanism of action of Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- involves its interaction with specific molecular targets. The dimethylamino and ethoxyethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: The parent compound, which lacks the additional functional groups.
2,5-Dimethylpyrrole: A simpler derivative with only methyl groups on the pyrrole ring.
1-(2-(Dimethylamino)ethyl)pyrrole: A derivative with a dimethylaminoethyl group but without the ethoxyethyl group.
Uniqueness
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl- is unique due to the presence of both dimethylamino and ethoxyethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, binding affinity, and overall versatility in various applications.
Propriétés
Numéro CAS |
102367-02-2 |
|---|---|
Formule moléculaire |
C12H22N2O |
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
2-[2-(2,5-dimethylpyrrol-1-yl)ethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H22N2O/c1-11-5-6-12(2)14(11)8-10-15-9-7-13(3)4/h5-6H,7-10H2,1-4H3 |
Clé InChI |
XKWKAFIDUXGSFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1CCOCCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















